molecular formula C8H7BrF2 B1340089 1-(2-Bromoethyl)-2,3-difluorobenzene CAS No. 126163-29-9

1-(2-Bromoethyl)-2,3-difluorobenzene

Cat. No.: B1340089
CAS No.: 126163-29-9
M. Wt: 221.04 g/mol
InChI Key: SWRNHMXIOFDOLQ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It consists of a benzene ring substituted with a bromoethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-difluorotoluene followed by the introduction of an ethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), inert atmosphere (e.g., nitrogen or argon).

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as aldehydes and carboxylic acids.
  • Reduced products with ethyl groups.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,3-difluorobenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can result in the modification of proteins, nucleic acids, and other cellular components, thereby affecting biological pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethyl)-2,3-difluorobenzene is unique due to the presence of both bromoethyl and difluoro groups, which impart distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(2-bromoethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRNHMXIOFDOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126163-29-9
Record name 1-(2-bromoethyl)-2,3-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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